molecular formula C12H8N4O4 B11763293 5-(5-Amino-4-cyano-1H-pyrazol-1-yl)isophthalic acid CAS No. 873773-67-2

5-(5-Amino-4-cyano-1H-pyrazol-1-yl)isophthalic acid

Cat. No.: B11763293
CAS No.: 873773-67-2
M. Wt: 272.22 g/mol
InChI Key: YRACTVCFGUJANX-UHFFFAOYSA-N
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Description

5-(5-Amino-4-cyano-1H-pyrazol-1-yl)isophthalic acid is a heterocyclic compound that features a pyrazole ring substituted with amino and cyano groups, attached to an isophthalic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Amino-4-cyano-1H-pyrazol-1-yl)isophthalic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclocondensation of appropriate hydrazine derivatives with dicarbonyl compounds to form the pyrazole ring, followed by functionalization with amino and cyano groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

5-(5-Amino-4-cyano-1H-pyrazol-1-yl)isophthalic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, sulfonyl chlorides, and alkylating agents.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

5-(5-Amino-4-cyano-1H-pyrazol-1-yl)isophthalic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(5-Amino-4-cyano-1H-pyrazol-1-yl)isophthalic acid is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-4-cyano-1-phenylpyrazole
  • 5-(1H-pyrazol-4-yl)isophthalic acid
  • 5-(1H-tetrazol-5-yl)isophthalic acid

Uniqueness

5-(5-Amino-4-cyano-1H-pyrazol-1-yl)isophthalic acid is unique due to the presence of both amino and cyano groups on the pyrazole ring, which can significantly influence its reactivity and biological activity. Additionally, the isophthalic acid moiety provides opportunities for further functionalization and incorporation into larger molecular frameworks .

Properties

CAS No.

873773-67-2

Molecular Formula

C12H8N4O4

Molecular Weight

272.22 g/mol

IUPAC Name

5-(5-amino-4-cyanopyrazol-1-yl)benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C12H8N4O4/c13-4-8-5-15-16(10(8)14)9-2-6(11(17)18)1-7(3-9)12(19)20/h1-3,5H,14H2,(H,17,18)(H,19,20)

InChI Key

YRACTVCFGUJANX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)N2C(=C(C=N2)C#N)N)C(=O)O

Origin of Product

United States

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